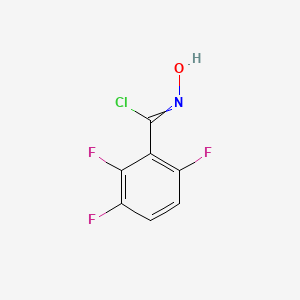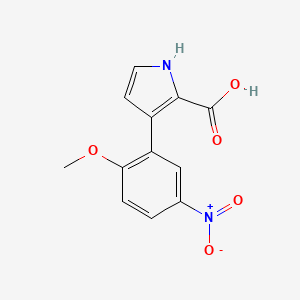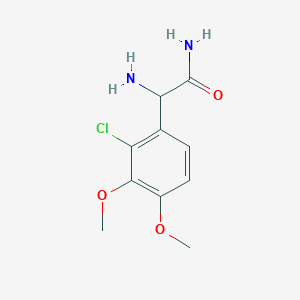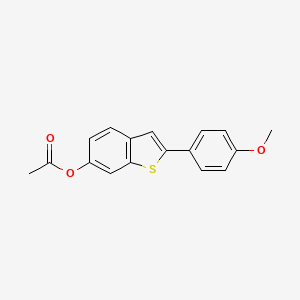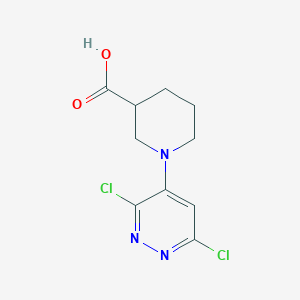
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10Cl2N2O2 It is characterized by the presence of a piperidine ring substituted with a pyridazine moiety, which is further chlorinated at positions 3 and 6
Preparation Methods
The synthesis of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the pyridazine moiety.
Chlorination: The pyridazine ring is chlorinated at positions 3 and 6 using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridazine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorinated pyridazine moiety is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone derivatives share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds, such as chloropyridines and chloropyrimidines, also demonstrate diverse chemical reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2N3O2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17) |
InChI Key |
VKFMSOFPLVUBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NN=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


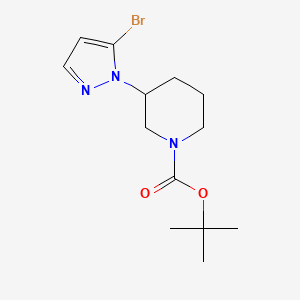
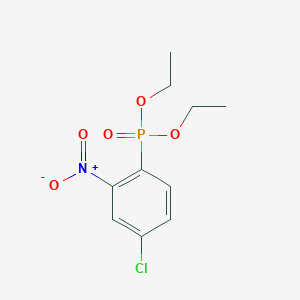
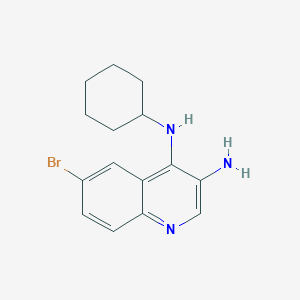


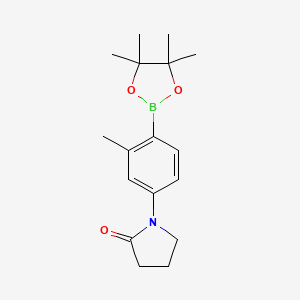
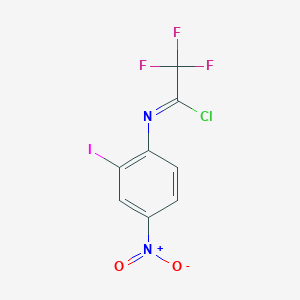
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
